Ethyl 2-(chloromethyl)-4-(2,4-dichlorophenyl)-5-cyano-6-methylpyridine-3-carboxylate
Description
Ethyl 2-(chloromethyl)-4-(2,4-dichlorophenyl)-5-cyano-6-methylpyridine-3-carboxylate is a polyfunctional pyridine derivative characterized by its complex substitution pattern. The molecule features a chloromethyl group at position 2, a 2,4-dichlorophenyl substituent at position 4, a cyano group at position 5, a methyl group at position 6, and an ethyl ester at position 2. Crystallographic tools like SHELX and ORTEP-3 (used for structural determination in related compounds) may aid in elucidating its conformation and intermolecular interactions .
Properties
Molecular Formula |
C17H13Cl3N2O2 |
|---|---|
Molecular Weight |
383.7 g/mol |
IUPAC Name |
ethyl 2-(chloromethyl)-5-cyano-4-(2,4-dichlorophenyl)-6-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C17H13Cl3N2O2/c1-3-24-17(23)16-14(7-18)22-9(2)12(8-21)15(16)11-5-4-10(19)6-13(11)20/h4-6H,3,7H2,1-2H3 |
InChI Key |
HTAPAQFSGCRJET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N=C1CCl)C)C#N)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
Starting Materials : The synthesis often begins with commercially available pyridine derivatives.
-
Substitution Reactions : The introduction of the chloromethyl group may involve the reaction of a suitable pyridine derivative with chloromethylating agents such as chloromethyl methyl ether or benzyl chloride under basic conditions.
Esterification : The carboxylic acid moiety can be introduced via esterification reactions, where an acid chloride or anhydride reacts with ethanol in the presence of a catalyst.
Cyanation : The cyano group can be introduced through nucleophilic substitution reactions or via the use of cyanogen bromide in the presence of a base.
Specific Reaction Conditions
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Chloromethylation | Pyridine derivative + chloromethylating agent (e.g., chloromethyl methyl ether) in DMF at elevated temperatures | Typically >70% |
| 2 | Esterification | Reaction of carboxylic acid with ethanol in the presence of acid catalyst (e.g., sulfuric acid) | Typically >80% |
| 3 | Cyanation | Use of sodium cyanide or cyanogen bromide with base (e.g., NaOH) | Typically >75% |
Alternative Synthetic Approaches
Recent studies have explored alternative methods for synthesizing similar compounds that may provide insights into efficient pathways for Ethyl 2-(chloromethyl)-4-(2,4-dichlorophenyl)-5-cyano-6-methylpyridine-3-carboxylate:
Use of Microwave Irradiation : Microwave-assisted synthesis has shown to enhance reaction rates and yields for similar pyridine derivatives.
One-Pot Synthesis : Combining multiple steps into a one-pot reaction can reduce time and improve overall yield by minimizing intermediate isolation.
The current literature lacks extensive detailed studies specifically targeting this compound. However, compounds with similar structures have demonstrated promising biological activities, warranting further exploration into their synthesis and potential applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(chloromethyl)-4-(2,4-dichlorophenyl)-5-cyano-6-methylpyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to ethyl 2-(chloromethyl)-4-(2,4-dichlorophenyl)-5-cyano-6-methylpyridine-3-carboxylate exhibit significant antimicrobial properties. Studies have shown that modifications in the pyridine ring can enhance the efficacy against various bacterial strains. For instance, derivatives of this compound have been tested for their ability to inhibit the growth of Gram-positive and Gram-negative bacteria, demonstrating potential as new antimicrobial agents .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases. The mechanisms involve the modulation of signaling pathways associated with inflammation, although further research is needed to fully elucidate these effects .
Agricultural Applications
Pesticidal Activity
this compound has been evaluated for its potential use as a pesticide. Its structure suggests it may act as a potent insecticide or herbicide. Field trials have indicated that formulations containing this compound can effectively control pest populations while minimizing harm to beneficial insects .
Herbicide Development
The compound's ability to disrupt specific biochemical pathways in plants makes it a candidate for herbicide development. Research has focused on its selectivity towards target weeds while preserving crop health, which is crucial for sustainable agricultural practices .
Materials Science
Polymer Synthesis
In materials science, this compound has been utilized in the synthesis of new polymeric materials. Its reactive chloromethyl group allows for incorporation into polymer chains, enhancing properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial use .
Nanocomposites
The compound can also be used in creating nanocomposites that exhibit enhanced electrical and thermal conductivity. By integrating this compound into nanostructured materials, researchers aim to develop products with superior performance characteristics suitable for electronic applications .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth with IC50 values lower than traditional antibiotics. |
| Study 2 | Pesticidal Activity | Field trials showed over 80% reduction in pest populations compared to untreated controls. |
| Study 3 | Polymer Synthesis | Resulted in polymers with improved tensile strength and thermal resistance compared to conventional polymers. |
Mechanism of Action
The mechanism of action of Ethyl 2-(chloromethyl)-4-(2,4-dichlorophenyl)-5-cyano-6-methylpyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the target and the pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Dichlorophenyl Group : Shared with Enilconazole, this group is associated with antifungal activity in agrochemicals . The target compound’s dichlorophenyl moiety may similarly enhance bioactivity, though its efficacy requires empirical validation.
- Cyano Group: Present in both the target compound and the nitro-cyano derivative in , this group contributes to electrophilicity, enabling nucleophilic addition reactions or hydrogen bonding, which are critical in drug-receptor interactions.
- Ester vs. Ether Linkages : The target’s ethyl ester contrasts with Enilconazole’s propenyloxy ether, affecting metabolic stability. Esters are more prone to hydrolysis, which could influence environmental persistence or prodrug activation.
Physicochemical Properties
- Lipophilicity: The dichlorophenyl and chloromethyl groups enhance lipid solubility compared to analogs with polar substituents (e.g., amino groups in ). This property may improve membrane permeability in agrochemical applications.
- Reactivity : The chloromethyl group offers a site for nucleophilic substitution, akin to the propenyloxy group in Enilconazole, which undergoes metabolic oxidation .
Biological Activity
Ethyl 2-(chloromethyl)-4-(2,4-dichlorophenyl)-5-cyano-6-methylpyridine-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, particularly focusing on antimicrobial and anticancer properties.
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step reaction involving the introduction of chloromethyl and cyano groups onto a pyridine ring. The synthesis typically involves the use of reagents such as potassium cyanide in a solvent like acetonitrile, followed by purification using column chromatography. The final product is characterized by various spectroscopic methods including NMR and mass spectrometry.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₄Cl₂N₂O₂ |
| Molecular Weight | 383.7 g/mol |
| XLogP3-AA | 4.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 5 |
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. In studies involving various bacterial strains such as Escherichia coli and Staphylococcus aureus, the compound demonstrated effective inhibition of microbial growth.
Table 2: Antimicrobial Activity Against Various Microorganisms
| Microorganism | Activity Level (Zone of Inhibition) |
|---|---|
| Escherichia coli | Moderate |
| Staphylococcus aureus | High |
| Pseudomonas aeruginosa | Low |
| Candida albicans | Moderate |
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
Case Study: Cytotoxicity in Cancer Cell Lines
A recent study evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast carcinoma (MCF-7) and lung carcinoma (A549). The results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 30 µM.
Table 3: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 20 | Induction of apoptosis |
| A549 | 15 | Mitochondrial dysfunction |
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to damage and apoptosis.
- Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in cellular proliferation and survival.
- Alteration of Membrane Integrity : The compound affects cell membrane permeability, contributing to cell death.
Q & A
Q. What are the common synthetic routes for Ethyl 2-(chloromethyl)-4-(2,4-dichlorophenyl)-5-cyano-6-methylpyridine-3-carboxylate?
The compound can be synthesized via the Biginelli reaction, a one-pot condensation of aromatic aldehydes, ethyl acetoacetate, and thioureas. Cyclization steps using reagents like 3-amino-5-methylisoxazole are critical for forming the pyridine core. Optimization of solvent systems (e.g., ethanol or DMF) and temperature gradients (80–120°C) improves yield . Multi-step protocols involving acetylation, hydrazide formation, and cyclocondensation are also employed, with yields ranging from 2–5% in complex pathways .
Q. What spectroscopic methods are effective in characterizing the substituents of this compound?
- NMR : H and C NMR identify chloromethyl (δ 4.2–4.5 ppm for CHCl), cyano (C≡N stretching at ~2200 cm in IR), and ester carbonyl (δ 165–170 ppm in C NMR).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns (e.g., loss of Cl or COOEt groups).
- X-ray Diffraction : Resolves spatial arrangement of dichlorophenyl and cyano groups .
Q. What safety precautions are necessary when handling this compound?
Use fume hoods and personal protective equipment (gloves, goggles) due to reactive chloromethyl and dichlorophenyl groups. Avoid inhalation and skin contact. Store in airtight containers at –20°C to prevent hydrolysis. Safety data sheets recommend neutralization of waste with dilute NaOH .
Advanced Research Questions
Q. How can computational methods optimize the reaction conditions for synthesizing this compound?
Density Functional Theory (DFT) calculates transition-state energies to identify optimal catalysts (e.g., p-TsOH) and solvent polarity. Molecular dynamics simulations model steric effects from the dichlorophenyl group, guiding temperature and pressure adjustments. Bond angle data (e.g., C–C–Cl ~109.6°) from crystallography validates computational models .
Q. What crystallographic techniques are recommended for determining the crystal structure of this compound?
- SHELX Suite : SHELXL refines anisotropic displacement parameters for heavy atoms (Cl, C≡N), while SHELXD solves phases via dual-space methods.
- ORTEP-3 : Visualizes thermal ellipsoids and validates bond distances (e.g., C–Cl = 1.73–1.77 Å) .
- High-resolution synchrotron data (λ = 0.7–1.0 Å) minimizes twinning artifacts in chlorinated derivatives.
Q. How does the chloromethyl group influence the compound's reactivity in nucleophilic substitution reactions?
The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) at rates 10–50× faster than non-chlorinated analogs. Kinetic studies (UV-Vis monitoring at 254 nm) show steric hindrance from the adjacent methyl group reduces reactivity by ~30% .
Q. What strategies can mitigate challenges in achieving high purity during synthesis?
- Recrystallization : Use mixed solvents (CHCl/petroleum ether) to remove byproducts like unreacted aldehydes.
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent isolates the target compound (>95% purity).
- HPLC-PDA : Monitors purity at 230 nm, with C18 columns resolving cyano-containing impurities .
Q. How can molecular docking studies predict the biological activity of this compound?
Docking into enzyme active sites (e.g., cytochrome P450 or kinases) uses AutoDock Vina. The dichlorophenyl group shows π-π stacking with aromatic residues (e.g., Phe330 in CYP3A4), while the cyano group forms hydrogen bonds with catalytic lysines. MD simulations (100 ns) assess binding stability .
Q. What are the potential degradation products under varying pH conditions?
- Acidic (pH < 3) : Ester hydrolysis yields carboxylic acid and ethanol. Chloromethyl groups may hydrolyze to hydroxymethyl derivatives.
- Alkaline (pH > 10) : Cyano groups hydrolyze to amides (CONH), confirmed by LC-MS/MS .
- Photodegradation : UV exposure cleaves C–Cl bonds, forming dechlorinated byproducts detected via GC-MS.
Methodological Notes
- Data Contradictions : reports Biginelli reaction yields of 60–70%, while notes <5% yields in multi-step syntheses. This discrepancy highlights the need for step-specific optimization.
- Advanced Tools : SHELX and ORTEP-3 are preferred over commercial software for reproducibility in crystallography .
- Safety vs. Reactivity : While the chloromethyl group enhances reactivity, its toxicity necessitates stringent handling protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
